molecular formula C13H9F7O3 B13041152 Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate

Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate

Cat. No.: B13041152
M. Wt: 346.20 g/mol
InChI Key: IOUFDVVLQGCWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a perfluoropropan-2-yl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the perfluoropropan-2-yl group imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and ester formation. One common synthetic route starts with the reaction of ortho-aminophenol with heptafluoro-2-iodopropane to form an intermediate compound. This intermediate undergoes further reactions, including reduction and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets. For instance, in insecticidal applications, it acts as an antagonist of the RDL GABA receptor, leading to hyperexcitation of the nervous system in pests . This interaction disrupts normal neurotransmission, ultimately resulting in the death of the target organism.

Comparison with Similar Compounds

Ethyl2-oxo-2-(4-(perfluoropropan-2-yl)phenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

Molecular Formula

C13H9F7O3

Molecular Weight

346.20 g/mol

IUPAC Name

ethyl 2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-2-oxoacetate

InChI

InChI=1S/C13H9F7O3/c1-2-23-10(22)9(21)7-3-5-8(6-4-7)11(14,12(15,16)17)13(18,19)20/h3-6H,2H2,1H3

InChI Key

IOUFDVVLQGCWGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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